o-Phenylene phosphorochloridite
CAS No.: 1641-40-3
VCID: VC0013831
Molecular Formula: C6H4ClO2P
Molecular Weight: 174.52 g/mol
* For research use only. Not for human or veterinary use.

Description | o-Phenylene phosphorochloridite is a chemical compound with the molecular formula C6H4ClO2P . It is also known by several synonyms, including 2-Chloro-1,3,2-benzodioxaphosphole, o-Phenylene chlorophosphite, Chloro(1,2-phenylenedioxy)phosphine, Cyclic o-phenylene phosphorochloridite, Phosphorochloridous acid orthophenylene ester, and Pyrocatechol phosphoryl chloride . It appears as a 97% purity liquid . The compound has a refractive index of n20/D 1.571 (lit.), a boiling point of 80 °C/20 mmHg (lit.), a melting point of 30-35 °C (lit.), and a density of 1.466 g/mL at 25 °C (lit.) . o-Phenylene phosphorochloridite is used as a catalyst in the synthesis of bakkane sesquiterpenes . It also serves as a reactant in reversible halogen-halogen ligand substitution at room temperature and in irreversible halogen-O substitution at higher temperatures . Furthermore, it is a reactant in the preparation of gold(I) trimethoxybenzonitrile phosphine isolated precatalysts and for the preparation of pyrroles by TMSOTf-catalyzed Arbuzov reaction . Additionally, it functions as a phosphorylation agent and a reactant for the preparation of vinyl-substituted spirophosphoranes and vinylphosphonates via Markovnikov addition . The hydroxyl and amine end groups can be identified and quantified by derivatization of the oligomers with o-phenylene phosphorochloridite . A similar chemical compound is o-Phenylene phosphorochloridate, which has the molecular formula C6H4ClO3P . o-Phenylene phosphorochloridate is also known as 2-Chloro-1,3,2-benzodioxaphosphole 2-oxide, o-Phenylene chlorophosphate, and Catechol cyclophosphorochloridate . It is used in reaction types such as Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It is also applied in uridine diphosphate-glucose derivatives as potential chain terminators of β-glucan biosynthesis with antifungal activity, vinyloxy phosphorus monomers and as a phosphorylation agent . |
---|---|
CAS No. | 1641-40-3 |
Product Name | o-Phenylene phosphorochloridite |
Molecular Formula | C6H4ClO2P |
Molecular Weight | 174.52 g/mol |
IUPAC Name | 2-chloro-1,3,2-benzodioxaphosphole |
Standard InChI | InChI=1S/C6H4ClO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H |
Standard InChIKey | YUJYEGDMJZHLMY-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)OP(O2)Cl |
Canonical SMILES | C1=CC=C2C(=C1)OP(O2)Cl |
Synonyms | 2-Chloro-1,3,2-benzodioxaphosphole; o-Phenylene Phosphorochloridite; 2-Chloro-4,5-benzo-1,3,2-dioxaphospholane; Phosphorochloridous Acid Orthophenylene Ester; |
PubChem Compound | 74232 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume